Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanecarboxylic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Trans-2-Aminocyclobutanecarboxylic acid
- Trans-2-Benzyloxycarbonylaminocyclopentanecarboxylic acid
- Trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic acid
Uniqueness
Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .
Biological Activity
Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS 1212272-03-1) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Identification
- Molecular Formula : C₁₃H₁₅NO₄
- Molecular Weight : 249.27 g/mol
- IUPAC Name : (1R,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
- PubChem CID : 24720935
This compound exhibits its biological activity primarily through interactions with various biomolecular targets. Its structure suggests it may function as a bioisostere for amino acids, which can influence protein interactions and enzymatic pathways.
Key Mechanisms:
- Receptor-Ligand Interactions : The compound's planar structure facilitates effective binding to target proteins, potentially modulating their activity.
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
The compound's biochemical profile indicates several important characteristics:
- Solubility : It is expected to have favorable lipid solubility due to its hydrophobic benzyl group, enhancing cell membrane permeability.
- Stability : Laboratory studies indicate that this compound is stable under various pH conditions, which is crucial for its potential application in therapeutic settings.
Antimicrobial Effects
Recent research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated inhibitory effects against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Bacillus cereus | 8 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Case Studies
- Case Study on Antibacterial Activity : A study conducted on the efficacy of this compound against Bacillus cereus revealed a strong correlation between concentration and antibacterial activity, indicating a dose-dependent effect that warrants further investigation into its mechanism of action .
- Potential in Cancer Research : Preliminary investigations into the compound's ability to induce apoptosis in cancer cell lines have shown promise. The compound appears to affect mitochondrial pathways, similar to other known apoptotic agents .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUEEQIUVKKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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